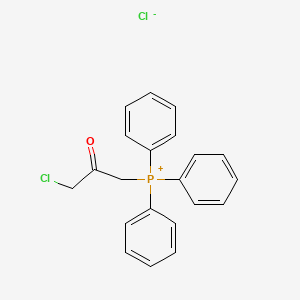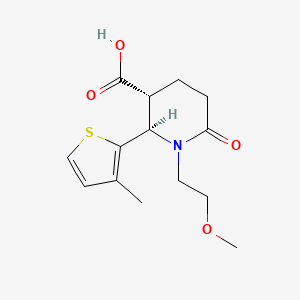
N-benzyl-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide, also known as BHMC, is a synthetic compound that belongs to the class of cinnoline derivatives. It has gained significant attention in recent years due to its potential use in scientific research applications, particularly in the field of neuroscience. BHMC is known for its ability to modulate the activity of certain neurotransmitters, which makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders.
Scientific Research Applications
Antimicrobial Activity
- Novel derivatives of a similar compound, 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, demonstrated significant antimicrobial activity, surpassing reference drugs against strains of Proteus vulgaris, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans fungi (Kolisnyk et al., 2015).
Cathepsins Inhibition
- A study on 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides revealed that these compounds can inhibit cathepsins B and K, with specific derivatives showing significant inhibitory activity (Lukić et al., 2017).
Radioligand for Peripheral Benzodiazepine Receptors
- Research on quinoline-2-carboxamide derivatives, including N-[11C]methylated variants, has shown promise for use as radioligands in positron emission tomography (PET) imaging of peripheral benzodiazepine type receptors (PBR) (Matarrese et al., 2001).
Synthesis and Structural Analysis
- Studies have focused on synthesizing related compounds like 6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides and analyzing their chemical structures, providing insights into their potential applications in medicinal chemistry (Lombar et al., 2014).
Cholinesterase Inhibitory Activity
- Benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives have been synthesized and shown to be potent inhibitors of butyrylcholinesterase, suggesting potential applications in the treatment of Alzheimer's disease (Abedinifar et al., 2018).
Antimycobacterial Activity
- New quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, indicating their potential in developing new anti-tuberculosis agents (Moreno et al., 2003).
Properties
IUPAC Name |
N-benzyl-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-20-16(21)10-14-9-13(7-8-15(14)19-20)17(22)18-11-12-5-3-2-4-6-12/h2-6,10,13H,7-9,11H2,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGZTGZPPIJIQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2355692.png)
![tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B2355693.png)



![3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2355702.png)




![2-Chloro-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide](/img/structure/B2355708.png)

![10-Bromo-9-fluoro-N3-methyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2,3-dicarboxamide](/img/structure/B2355710.png)

